N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-27-8-6-14-10-15(2-4-19(14)27)20(29)13-25-23(31)24(32)26-18-11-16-3-5-21(30)28-9-7-17(12-18)22(16)28/h2,4,6,8,10-12,20,29H,3,5,7,9,13H2,1H3,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWSMLOPQATZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C5C(=C3)CCN5C(=O)CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates an indole moiety and an oxalamide functional group, which are known for their diverse biological interactions.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 434.5 g/mol. Its structure features critical functional groups that contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O4 |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 2034441-72-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly receptors involved in neurological functions. The indole structure is known for its role in modulating neurotransmitter systems, while the oxalamide group enhances its binding affinity to specific receptors.
Receptor Interaction
Research indicates that this compound acts as a receptor agonist targeting the 5-HT1D serotonin receptors . These receptors are implicated in mood regulation and anxiety responses. Binding studies have shown that compounds with similar structural features can effectively engage these receptors, suggesting potential therapeutic applications for mood disorders and anxiety management.
Biological Activity Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant activity against various cell lines associated with neurological disorders. For instance:
- Cell Proliferation Assays : The compound showed an IC50 value indicating potent inhibition of cell proliferation in neuroblastoma cell lines.
In Vivo Studies
Animal models have been employed to assess the efficacy of the compound in vivo:
- Behavioral Tests : Tests such as the forced swim test and elevated plus maze have indicated anxiolytic effects consistent with serotonin receptor modulation.
Case Studies
A notable case study involved the administration of this compound in a rat model exhibiting anxiety-like behavior. The results indicated a significant reduction in anxiety levels compared to control groups, supporting its potential use as an anxiolytic agent.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other indole derivatives:
| Compound | Biological Activity |
|---|---|
| N-(2-hydroxyethyl)indole | Moderate receptor affinity; less specificity |
| N-(2-hydroxyethyl)pivalamide | Anticancer properties; lower CNS activity |
| N-(2-hydroxyethyl)benzamide | Limited receptor interaction; primarily analgesic |
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain reaction temperatures between 0–25°C during coupling to minimize side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility of intermediates .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU) to improve yield .
Advanced Research Question: How can structural contradictions in NMR data be resolved when characterizing this compound?
Methodological Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from:
- Dynamic Conformational Changes : The hydroxyethyl group and indole ring may exhibit restricted rotation, causing signal splitting. Use variable-temperature NMR to confirm .
- Hydrogen Bonding : The oxalamide’s NH protons may deshield due to intramolecular H-bonding with the quinolinone carbonyl. Compare DMSO-d₆ vs. CDCl₃ spectra to assess solvent effects .
- Impurity Peaks : Residual solvents or unreacted intermediates (e.g., indole precursors) can mimic signals. Cross-validate with LC-MS and IR spectroscopy .
Basic Research Question: What analytical techniques are essential for confirming purity and identity?
Methodological Answer:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% target peak area) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error .
- FT-IR : Verify key functional groups (e.g., oxalamide C=O stretch at ~1680 cm⁻¹, indole N-H at ~3400 cm⁻¹) .
Advanced Research Question: How can structure-activity relationships (SAR) guide the modification of this compound for improved biological activity?
Methodological Answer:
Key SAR considerations for this scaffold:
Validation : Perform molecular docking against hypothesized targets (e.g., kinases) and validate via enzymatic assays .
Basic Research Question: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Kinase Inhibition Assays : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ADP-Glo™ luminescence .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
- Solubility Assessment : Perform shake-flask method in PBS (pH 7.4) and correlate with LogP calculations .
Advanced Research Question: How can contradictory biological activity data across assays be analyzed?
Methodological Answer:
Contradictions (e.g., high potency in enzymatic assays but low cellular activity) may stem from:
- Membrane Permeability Issues : Measure P-gp efflux ratio using Caco-2 cells .
- Metabolic Instability : Incubate with liver microsomes to identify rapid degradation .
- Off-Target Binding : Perform kinome-wide profiling (e.g., KINOMEscan®) to rule out promiscuity .
Statistical Approach : Use multivariate analysis (e.g., PCA) to cluster activity patterns and identify confounding variables .
Basic Research Question: What computational tools are recommended for predicting physicochemical properties?
Methodological Answer:
- LogP and pKa : Use MarvinSketch or ACD/Labs for partition coefficient and ionization predictions.
- Solubility : Employ SwissADME’s BOILED-Egg model to estimate gastrointestinal absorption .
- Conformational Analysis : Perform molecular dynamics simulations (e.g., GROMACS) to study flexible side chains .
Advanced Research Question: How can in vivo pharmacokinetic challenges be addressed during preclinical development?
Methodological Answer:
- Bioavailability Enhancement : Formulate as nanocrystals or co-administer with CYP3A4 inhibitors .
- Tissue Distribution Studies : Use radiolabeled compound (¹⁴C) and quantitative whole-body autoradiography .
- Metabolite Identification : Apply UPLC-QTOF-MS/MS to characterize Phase I/II metabolites in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
